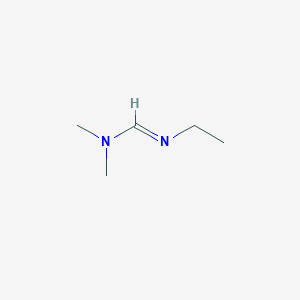

Methanimidamide, N'-ethyl-N,N-dimethyl-

Description

Contextual Significance of Substituted Methanimidamides in Organic Synthesis

Substituted methanimidamides, also known as formamidines, are versatile building blocks in organic synthesis. Their utility stems from the unique reactivity of the amidine functional group. This group can act as a precursor to various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. For instance, formamidines are employed in the synthesis of pyrimidines, imidazoles, and triazines.

The formamidine (B1211174) moiety can also serve as a directing group in organic reactions, facilitating transformations at specific positions on a molecule. Furthermore, N-substituted formamidines have been utilized as protecting groups for primary amines due to their stability under certain conditions and their straightforward removal under others. The reactivity of substituted methanimidamides makes them valuable intermediates for creating complex molecular architectures. researchgate.net

Overview of the Amidine Class in Contemporary Chemical Research

The amidine functional group, characterized by the R-C(=NR')NR''R''' structure, is a cornerstone in various areas of chemical research. Amidines are recognized for their strong basicity, which makes them useful as non-nucleophilic bases in a variety of organic reactions. rsc.org This property arises from the delocalization of the positive charge in the corresponding amidinium ion that is formed upon protonation.

In addition to their role as bases, amidines and their derivatives are extensively used as ligands in coordination chemistry and organometallic catalysis. researchgate.net The nitrogen atoms of the amidine group can chelate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes. These complexes have found applications in polymerization, cross-coupling reactions, and other catalytic transformations.

Furthermore, the amidine motif is a common feature in biologically active compounds, exhibiting a wide range of therapeutic properties. nih.gov This has spurred significant interest in the synthesis and modification of amidine-containing molecules in the field of medicinal chemistry. The versatility of amidines ensures their continued importance in both fundamental and applied chemical research. researchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

74119-36-1 |

|---|---|

Molecular Formula |

C5H12N2 |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

N'-ethyl-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C5H12N2/c1-4-6-5-7(2)3/h5H,4H2,1-3H3 |

InChI Key |

XXKGMXBJIMBFCS-UHFFFAOYSA-N |

Canonical SMILES |

CCN=CN(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Ethyl N,n Dimethylmethanimidamide and Its Derivatives

Established Synthetic Routes for Formamidines

Established methods for formamidine (B1211174) synthesis have been refined over the years to provide reliable access to a wide array of derivatives. These routes often involve the construction of the core formamidine skeleton from readily available starting materials.

Orthoesters, particularly triethylorthoformate, serve as a common and effective one-carbon source for the synthesis of formamidines through condensation with amines. This method relies on the reactivity of the orthoester with nucleophilic amines, leading to the formation of the characteristic N-C-N linkage of the formamidine core.

The reaction of primary or secondary amines with triethylorthoformate is a widely employed method for the preparation of N,N'-substituted formamidines. The reaction typically proceeds by the sequential displacement of the ethoxy groups of the orthoformate by the amine nucleophiles. The process can be catalyzed by acids to enhance the rate of reaction. For instance, the synthesis of N,N'-diarylformamidines has been efficiently achieved using a catalytic amount of iron(III) chloride at ambient temperature. scirp.org

In a typical procedure, two equivalents of an amine react with one equivalent of triethylorthoformate. The initial reaction of an amine with triethylorthoformate forms an intermediate imidate, which then reacts with a second amine molecule to yield the formamidine. The reaction of aniline (B41778) with triethyl orthoformate, for example, initially forms an intermediate N,N'-diphenylformamidine, which can then react further under acidic conditions to yield ethyl N-phenylformimidate. researchgate.net This step-wise mechanism allows for the synthesis of both symmetrical and unsymmetrical formamidines, depending on the amines used.

The application of this methodology to the synthesis of N'-ethyl-N,N-dimethylmethanimidamide would involve the reaction of dimethylamine (B145610) and ethylamine (B1201723) with triethylorthoformate. By carefully controlling the stoichiometry and reaction conditions, the desired unsymmetrical formamidine can be obtained.

Table 1: Examples of Orthoester-Mediated Formamidine Synthesis

| Amine 1 | Amine 2 | Reagent | Catalyst | Product | Yield (%) |

| Aniline | Aniline | Triethylorthoformate | FeCl₃ | N,N'-Diphenylformamidine | 90 |

| 4-Methylaniline | 4-Methylaniline | Triethylorthoformate | FeCl₃ | N,N'-Bis(4-methylphenyl)formamidine | 92 |

| 4-Methoxyaniline | 4-Methoxyaniline | Triethylorthoformate | FeCl₃ | N,N'-Bis(4-methoxyphenyl)formamidine | 88 |

| Aniline | Aniline | Triethylorthoformate | Acid Catalyst | Ethyl N-phenylformimidate | - |

Data is illustrative and based on reported synthetic procedures.

The desulfurization of thioureas presents an alternative and effective route to formamidines. This method involves the removal of the sulfur atom from a thiourea (B124793) precursor, which can be readily synthesized from the corresponding amines and a source of thiocarbonyl.

Raney nickel is a well-established reagent for the desulfurization of various sulfur-containing organic compounds, including thioureas. organicreactions.orgmasterorganicchemistry.com The reaction involves the hydrogenolysis of the carbon-sulfur bonds, leading to the formation of the corresponding formamidine and nickel sulfide. This method is particularly useful for the synthesis of formamidines from their corresponding thiourea analogues. The synthesis of the parent formamidine from thiourea by the action of Raney nickel has been reported. researchgate.net

The success of Raney nickel-mediated desulfurization can be dependent on the substitution pattern of the thiourea. For instance, N,N'-di- and N,N,N'-trisubstituted thioureas have been reported to yield the corresponding formamidines. researchgate.net In the context of synthesizing N'-ethyl-N,N-dimethylmethanimidamide, the precursor N-ethyl-N',N'-dimethylthiourea would be subjected to desulfurization with Raney nickel. Other nickel-based reagents, such as nickel boride, have also been shown to effectively desulfurize N,N'-dialkylthioureas to produce formamidines. researchgate.net

Table 2: Desulfurization of Thioureas to Formamidines

| Thiourea Precursor | Desulfurizing Agent | Product | Reference |

| Thiourea | Raney Nickel | Formamidine | researchgate.net |

| N,N'-Di(n-butyl)thiourea | Nickel Boride | N,N'-Di(n-butyl)formamidine | researchgate.net |

| N,N'-Diphenylthiourea | Nickel Boride | Aniline and N-methylaniline | researchgate.net |

Note: The outcome of desulfurization can vary with the substrate and reagent.

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from three or more starting materials in a single synthetic operation. This approach is characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity.

A notable multicomponent approach for the synthesis of formamidine derivatives involves the catalyst-free reaction of amines, sulfonyl azides, and terminal ynones. rsc.orgnih.govresearchgate.net This methodology provides a rapid and efficient route to N-sulfonyl formamidines under mild, solvent-free conditions. A key feature of this reaction is that the terminal ynone serves as a one-carbon source for the formamidine core through the complete cleavage of its carbon-carbon triple bond. rsc.org

The proposed mechanism involves the initial reaction between the amine and the terminal ynone to form an enamine intermediate. This is followed by a reaction with the sulfonyl azide (B81097). While this specific method yields N-sulfonyl formamidines, the underlying principles of multicomponent reactions can be adapted for the synthesis of other formamidine derivatives. For the synthesis of N'-ethyl-N,N-dimethylmethanimidamide, a hypothetical multicomponent reaction could involve the one-pot reaction of dimethylamine, ethylamine, and a suitable one-carbon electrophile.

Another catalyst-free, three-component coupling has been reported for the synthesis of amidinomaleimides from a secondary amine, an aldehyde, and an azidomaleimide. nih.gov This further demonstrates the versatility of multicomponent strategies in constructing the amidine functionality.

Table 3: Examples of Multicomponent Synthesis of Amidine Derivatives

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Reference |

| Amine | Sulfonyl Azide | Terminal Ynone | None | N-Sulfonyl Formamidine | rsc.orgnih.gov |

| Secondary Amine | Aldehyde | Azidomaleimide | None | Amidinomaleimide | nih.gov |

| Amine | Ketone | Sulfonyl Azide | None | Sulfonyl Amidine | chemrxiv.org |

N,N-Dimethylformamide-Derived Synthetic Transformations

N,N-Dimethylformamide (DMF) and its derivatives are versatile reagents in organic synthesis, serving as a source of a dimethylaminomethylene group. These reagents are particularly effective in the synthesis of formamidines through reactions with primary and secondary amines.

N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is a highly reactive and versatile reagent widely employed for the formylation of primary and secondary amines to yield formamidines. sciencemadness.org The reaction of DMF-DMA with a primary amine, such as ethylamine, proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the acetal. This is followed by the elimination of two molecules of methanol (B129727) to afford the corresponding N'-substituted-N,N-dimethylformamidine.

The general reaction for the formation of a formamidine from a primary amine and DMF-DMA is illustrated below:

R-NH₂ + (CH₃)₂N-CH(OCH₃)₂ → R-N=CH-N(CH₃)₂ + 2 CH₃OH

In the specific case of N'-ethyl-N,N-dimethylmethanimidamide synthesis, ethylamine is reacted with DMF-DMA. This reaction is typically carried out under mild conditions and offers high yields of the desired product. The versatility of DMF-DMA allows for its use with a wide range of amines, making it a valuable tool in the synthesis of diverse formamidine derivatives. researchgate.net

The reaction of DMF-DMA is not limited to simple amines; it can also react with other nucleophilic functional groups. However, its high reactivity towards amines makes it a preferred reagent for formamidine synthesis. The byproducts of the reaction, methanol, are easily removed, simplifying the purification of the final product.

The mechanism of formamidine formation from the reaction of amines with N,N-dimethylformamide (DMF) typically requires the presence of an activating agent to enhance the electrophilicity of the formyl carbon. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are used to activate the carbonyl group of DMF, forming a highly reactive intermediate. researchgate.net

The proposed mechanism involves the following steps:

Activation of DMF: The carbonyl oxygen of DMF attacks the trifluoroacetic anhydride, leading to the formation of a Vilsmeier-type intermediate. This intermediate is a potent electrophile.

Nucleophilic Attack: The primary amine (e.g., ethylamine) then acts as a nucleophile, attacking the activated formyl carbon of the intermediate.

Elimination: Subsequent elimination of trifluoroacetic acid and other byproducts leads to the formation of the stable formamidine product.

Computational studies, such as those employing Density Functional Theory (DFT), have been used to support the proposed mechanism, calculating the energies of intermediates and transition states. researchgate.net These studies help in understanding the reaction pathway and the factors influencing the reaction rate and yield.

Direct reaction of an amine with DMF without an activating agent is generally not feasible due to the low electrophilicity of the formyl carbon. The activation step is therefore crucial for the successful synthesis of formamidines from DMF.

Development of Sustainable Synthesis Strategies for Formamidines

In recent years, there has been a significant drive towards the development of more sustainable chemical processes. In the context of formamidine synthesis, this has translated into exploring greener reaction media and the use of recyclable heterogeneous catalysts.

The use of water as a solvent in organic synthesis is highly desirable from an environmental and economic perspective. While many organic reactions are not compatible with aqueous media, the synthesis of certain formamidine derivatives has been successfully demonstrated in water. For instance, the synthesis of N,N-diarylsubstituted formamidines has been achieved by reacting triethylorthoformate with aromatic amines in water at ambient temperature, catalyzed by cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net This method offers the advantages of high yields, mild reaction conditions, and a simplified work-up procedure.

The development of water-tolerant catalytic systems is key to expanding the scope of aqueous formamidine synthesis. The ability to perform these reactions in water eliminates the need for volatile and often toxic organic solvents, thereby reducing the environmental impact of the synthetic process.

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling and reuse, and often enhanced stability. researchgate.net The development of solid acid catalysts has been a particular area of focus for promoting formamidine synthesis. These catalysts provide acidic sites for the activation of reactants, similar to homogeneous acid catalysts, but with the added benefits of heterogeneity. iupac.org

The use of heterogeneous catalysts aligns with the principles of green chemistry by minimizing waste and enabling more efficient and sustainable chemical processes. mdpi.com

An innovative and sustainable approach to heterogeneous catalysis involves the use of catalysts derived from renewable resources. Sulfonated rice husk ash (RHA-SO₃H) is a prime example of such a catalyst. researchgate.net Rice husk, an agricultural waste product, is first converted to rice husk ash (RHA), which is rich in silica (B1680970). The RHA is then sulfonated to introduce sulfonic acid groups (-SO₃H) onto its surface, creating a solid acid catalyst.

RHA-SO₃H has been successfully employed as an efficient and reusable catalyst for the synthesis of N,N'-diarylformamidines from aromatic amines and triethyl orthoformate. researchgate.net The catalyst demonstrates high activity, leading to excellent product yields in short reaction times under mild and solvent-free conditions.

Table 1: Synthesis of N,N'-diarylformamidines using RHA-SO₃H as a catalyst.

| Entry | Aromatic Amine | Product | Yield (%) | Time (min) |

| 1 | Aniline | N,N'-diphenylformamidine | 95 | 15 |

| 2 | p-Toluidine | N,N'-di-p-tolylformamidine | 98 | 10 |

| 3 | p-Anisidine | N,N'-di-p-anisylformamidine | 96 | 20 |

| 4 | p-Chloroaniline | N,N'-di-p-chlorophenylformamidine | 92 | 25 |

Data compiled from studies on the catalytic activity of RHA-SO₃H. researchgate.net

Solvent-Free and Catalyst-Free Methodologies

In recent years, the development of solvent-free and catalyst-free synthetic methods has become a cornerstone of green chemistry, aiming to reduce environmental impact and improve operational efficiency. While specific literature detailing a solvent-free and catalyst-free synthesis for N'-ethyl-N,N-dimethylmethanimidamide is not abundant, general principles from the synthesis of related amidine compounds can be extrapolated.

One notable approach for the synthesis of N-sulfonyl formamidines proceeds efficiently under catalyst-free and solvent-free conditions. This method involves the reaction of an amine, a sulfonyl azide, and a terminal ynone, where the terminal ynone serves as the carbon source for the formamidine backbone via complete cleavage of its carbon-carbon triple bond. nih.gov Such a strategy, if adapted, could potentially offer a rapid and efficient route to N'-ethyl-N,N-dimethylmethanimidamide by substituting the sulfonyl azide with an appropriate precursor and selecting a suitable ynone.

Another relevant methodology is the ultrasound-promoted synthesis of N,N'-diarylsubstituted formamidines from triethylorthoformate and aromatic amines. This approach is performed at room temperature under solvent-free and catalyst-free conditions, offering high yields and purity that often negates the need for column chromatography purification. The application of ultrasound provides the necessary energy to facilitate the reaction, representing a physical alternative to thermal heating or catalysis.

The key advantages of these methodologies are summarized in the table below:

| Methodology | Key Features | Potential Applicability to N'-Ethyl-N,N-Dimethylmethanimidamide |

| Three-component reaction (amine, sulfonyl azide, ynone) | Catalyst-free, solvent-free, mild conditions, rapid. nih.gov | Adaptation of precursors would be necessary. |

| Ultrasound-promoted synthesis | Catalyst-free, solvent-free, room temperature. | Reaction of N,N-dimethylethylenediamine with a suitable orthoformate derivative could be explored. |

These catalyst-free and solvent-free approaches align with the principles of green chemistry by minimizing waste, avoiding hazardous solvents, and reducing energy consumption. Further research into the direct application of these methods for the synthesis of N'-ethyl-N,N-dimethylmethanimidamide is warranted to establish their feasibility and efficiency for this specific compound.

Stereochemical Control and Isomerism in Formamidine Synthesis

The synthesis of formamidines, including N'-ethyl-N,N-dimethylmethanimidamide, inherently involves the potential for geometric isomerism around the carbon-nitrogen double bond. This leads to the formation of E (entgegen) and Z (zusammen) isomers, also referred to as syn and anti isomers. The control and investigation of this isomerism are crucial as the different isomers can exhibit distinct physical, chemical, and biological properties.

The presence and ratio of E/Z isomers in formamidines are influenced by several factors, including the substitution pattern on the nitrogen atoms, the solvent used, and the temperature. In the case of N,N'-disubstituted formamidines, both E and Z isomers are often observed in solution, leading to complex NMR spectra. rsc.org For trisubstituted formamidines like N'-ethyl-N,N-dimethylmethanimidamide, the situation is further complicated by restricted rotation around the N-C single bonds.

Dynamic nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for investigating the rotational barriers and conformational behavior of such molecules. mdpi.comnih.govresearchgate.net Studies on related N-benzhydrylformamides have shown that the energy barrier for the rotation of the formyl group, which corresponds to the interconversion between syn and anti conformers, is typically in the range of 20-23 kcal/mol. mdpi.comnih.gov This relatively high barrier allows for the observation of distinct signals for each isomer at room temperature in the NMR spectrum.

The syn/anti ratio of N,N-disubstituted formamidines can be determined using 1H-NMR by applying additivity increment rules. benthamdirect.com The formation of these isomers can be influenced by the reaction conditions. For instance, in the synthesis of certain Schiff bases, different temperatures can lead to different isomeric products. nih.gov While specific studies on the stereochemical control during the synthesis of N'-ethyl-N,N-dimethylmethanimidamide are not extensively documented, insights can be drawn from analogous systems. The reaction of primary amines with certain precursors can result in mixtures of E and Z isomers, whereas reactions with secondary amines may lead selectively to the E-isomer. researchgate.net

The interconversion between E and Z isomers can be facilitated by rapid proton exchange or tautomerization, especially in cases where dimeric hydrogen-bonded aggregates can form. researchgate.netnih.gov The table below summarizes key aspects of E/Z isomerism in formamidines.

| Aspect | Description | Relevance to N'-Ethyl-N,N-Dimethylmethanimidamide |

| Isomer Types | E (entgegen) and Z (zusammen) isomers arise from restricted rotation around the C=N double bond. | Both E and Z isomers are expected to be possible. |

| Analytical Techniques | 1D and 2D NMR spectroscopy are primary tools for identifying and quantifying isomers. researchgate.netnih.gov | NMR would be essential for characterizing the isomeric composition. |

| Influencing Factors | Substituents, solvent, temperature, and potential for hydrogen bonding can affect the isomer ratio. rsc.orgbenthamdirect.com | The ethyl and dimethylamino groups will influence the preferred isomeric form. |

| Interconversion | Isomerization can occur through rotation around the C=N bond, with an energy barrier that can be studied by dynamic NMR. mdpi.comnih.gov | The stability of and barrier to interconversion between the E and Z isomers will determine their behavior in solution. |

Achieving stereochemical control in the synthesis of N'-ethyl-N,N-dimethylmethanimidamide would likely involve a careful selection of reaction conditions and precursors. The separation of isomers, if formed as a mixture, could be challenging, making a stereoselective synthesis highly desirable.

Mechanistic Investigations of N Ethyl N,n Dimethylmethanimidamide Reactions

Formamidine (B1211174) Decomposition Mechanisms

Beyond hydrolysis, the thermal decomposition of formamidines represents another fundamental reaction pathway. Understanding the mechanisms and energetic barriers of decomposition is vital for assessing the thermal stability of compounds like N'-Ethyl-N,N-dimethylmethanimidamide.

Ab initio (from first principles) computational methods provide a high level of theory for investigating reaction mechanisms without empirical parameterization. nih.gov Studies on the decomposition of the parent compound, formamidine, have been conducted using sophisticated ab initio calculations to map the pathway leading to hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃). researchgate.netcdnsciencepub.com

Geometries of reactants, transition states, and products are typically optimized at levels such as HF/6-31G(d) and MP2/6-31G(d), with energies further refined using higher-level theories like G1, G2, and G3. researchgate.netcdnsciencepub.com These high-level calculations predict a significant activation energy for the gas-phase unimolecular decomposition of formamidine. For instance, the G3 level of theory predicts an activation energy of 259.1 kJ mol⁻¹. researchgate.netcdnsciencepub.com This high barrier indicates that the uncatalyzed gas-phase decomposition is a difficult process, which aligns with experimental observations that require extreme conditions to achieve this reaction. cdnsciencepub.com Intrinsic reaction coordinate (IRC) analysis is also performed to confirm that the identified transition states correctly connect the reactants and products on the potential energy surface. researchgate.netcdnsciencepub.com

Similar to hydrolysis, water molecules can exert a significant catalytic effect on the decomposition of formamidine. researchgate.netcdnsciencepub.com Computational studies have examined the role of one and two water molecules in mediating the reaction. The findings show that water acts as a catalyst by forming a cyclic, hydrogen-bonded transition state, which provides a lower-energy pathway for proton transfer. researchgate.netcdnsciencepub.com

The presence of a single water molecule drastically reduces the activation energy barrier. At the G3 level of theory, the barrier is lowered from 259.1 kJ mol⁻¹ in the gas phase to 169.4 kJ mol⁻¹. researchgate.netcdnsciencepub.com The addition of a second water molecule, which functions as a "solvent" molecule in the cyclic arrangement, further reduces the barrier to 151.1 kJ mol⁻¹. researchgate.netcdnsciencepub.com This demonstrates that even a small number of water molecules can significantly facilitate the decomposition process by acting as a proton shuttle. researchgate.netnih.gov The solvent models also predict a significant lowering of the free energy of activation for the water-mediated reaction in an aqueous solution compared to the gas phase. researchgate.netcdnsciencepub.com

Table 2: Calculated Activation Energies for Formamidine Decomposition (G3 Level of Theory)

| Reaction Condition | Activation Energy (kJ mol⁻¹) | Reference |

| Unimolecular Gas-Phase Decomposition | 259.1 | researchgate.netcdnsciencepub.com |

| Decomposition with One Water Molecule | 169.4 | researchgate.netcdnsciencepub.com |

| Decomposition with Two Water Molecules | 151.1 | researchgate.netcdnsciencepub.com |

Nucleophilic Reactivity and Addition Reactions in Amidine Systems

Amidine systems are characterized by a carbon-nitrogen double bond, where the carbon atom is electrophilic and susceptible to nucleophilic attack. The reactivity is influenced by the substituents on both nitrogen atoms. In a hypothetical reaction involving N'-Ethyl-N,N-dimethylmethanimidamide, a nucleophile would attack the central carbon atom. The presence of two methyl groups on one nitrogen and an ethyl group on the other influences the steric hindrance and electronic properties of the reaction center.

Addition reactions to the C=N bond are a key feature of amidine chemistry. For instance, the addition of organometallic reagents or other nucleophiles would lead to the formation of a tetrahedral intermediate. Subsequent protonation or elimination steps would depend on the nature of the nucleophile and the reaction conditions. However, specific studies detailing the kinetics, transition states, or product distributions for such reactions with N'-Ethyl-N,N-dimethylmethanimidamide are not documented.

Tautomerism and Hindered Rotation Phenomena

Amidine systems are known to exhibit two significant dynamic processes: prototropic tautomerism and hindered rotation around the C-N bonds. These phenomena are typically investigated using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), and computational chemistry.

Spectroscopic Probes of Tautomeric Equilibria

Prototropic tautomerism in N'-substituted amidines involves the migration of a proton between the two nitrogen atoms. For N'-Ethyl-N,N-dimethylmethanimidamide, this would involve an equilibrium between two tautomeric forms.

This equilibrium can be studied using NMR spectroscopy by observing the chemical shifts and coupling constants of the protons and carbons near the exchanging sites. In principle, distinct signals for each tautomer might be observed at low temperatures, which would coalesce as the temperature increases and the rate of exchange becomes faster on the NMR timescale. 1H, 13C, and 15N NMR are powerful tools for such investigations. Other spectroscopic methods like IR and UV-Vis can also provide evidence for the presence of different tautomers. Without experimental spectra for N'-Ethyl-N,N-dimethylmethanimidamide, a quantitative analysis of its tautomeric equilibrium is impossible.

Solvent Effects on Tautomeric Rates and Dynamics

The position of the tautomeric equilibrium is highly dependent on the solvent. Polar and protic solvents can stabilize one tautomer over the other through hydrogen bonding and dipole-dipole interactions. For instance, a solvent capable of acting as a hydrogen bond donor might preferentially stabilize the tautomer where the lone pair is more accessible. Conversely, a hydrogen bond acceptor solvent could stabilize the N-H proton of a specific tautomer. Studies on related systems show that increasing solvent polarity can significantly shift the equilibrium constant (KT). To understand these dynamics for N'-Ethyl-N,N-dimethylmethanimidamide, a systematic study using a range of solvents with varying dielectric constants and hydrogen bonding capabilities would be required, but such data is not available.

Analysis of Hindered Rotation in Protonated Amidinium Species

When an amidine is protonated, an amidinium cation is formed. This cation features two C-N bonds with significant double-bond character due to resonance delocalization of the positive charge. This partial double-bond character leads to a significant energy barrier for rotation around these C-N bonds.

In the N'-ethyl-N,N-dimethylformamidinium cation, hindered rotation would be expected around both the C-N(CH3)2 bond and the C-N(H)CH2CH3 bond. Dynamic NMR (DNMR) spectroscopy is the primary technique used to quantify the energy barriers (Gibbs free energy of activation, ΔG‡) for these rotational processes. At low temperatures, separate signals for the non-equivalent methyl groups on the dimethylamino moiety would be expected. As the temperature is raised, these signals would broaden and eventually coalesce into a single peak. The coalescence temperature and the chemical shift difference between the signals can be used to calculate the rate of rotation and the corresponding activation energy. For the N-ethyl group, similar dynamic behavior could be analyzed. However, no such experimental DNMR studies or calculated rotational barriers for the N'-ethyl-N,N-dimethylformamidinium cation have been reported in the literature.

Computational and Theoretical Studies on N Ethyl N,n Dimethylmethanimidamide and Analogues

Quantum Chemical Methodologies for Reaction Mechanism Elucidation

To understand how N'-Ethyl-N,N-Dimethylmethanimidamide might be formed, isomerize, or react, quantum chemical methods are employed to map out the potential energy surface of the reaction. These methods allow for the calculation of the energies of reactants, products, and the transition states that connect them, providing critical insights into reaction feasibility and kinetics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. ccu.edu.tw Unlike methods that calculate the full multi-electron wavefunction, DFT determines the electronic energy based on the electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates elements of both Hartree-Fock theory and exchange-correlation functionals. nih.gov

B3LYP is widely used to predict molecular geometries, vibrational frequencies, and relative energies of isomers and transition states for organic molecules, including amidine analogues. nih.govresearchgate.net For instance, in studies of formamidine (B1211174), DFT has been used to predict that the E-conformer is more stable than the Z-conformer and to estimate the energy barrier for isomerization. researchgate.net Such calculations are critical for understanding the conformational dynamics of N'-Ethyl-N,N-Dimethylmethanimidamide. A study on a large set of organic molecules found that B3LYP calculations provided a mean absolute error of 2.4-3.1 kcal/mol for heats of formation, depending on the basis set used. nih.gov

| Reaction | Species | Relative Energy (kcal/mol) |

|---|---|---|

| E-Z Isomerization | E-formamidine (reactant) | 0.0 |

| Z-formamidine (product) | 1.4 | |

| Transition State | 26.7 | |

| 1,3-Sigmatropic Shift | E-formamidine (reactant) | 0.0 |

| Transition State | 47.6 |

Ab initio (Latin for "from the beginning") methods are based solely on the principles of quantum mechanics without the use of experimental data for parametrization. One of the most common ab initio approaches that includes electron correlation—a crucial factor for accurate energy predictions—is Møller-Plesset perturbation theory, particularly at the second order (MP2). ccu.edu.tw

MP2 calculations are often used to refine energies and geometries obtained from less computationally demanding methods like Hartree-Fock or even DFT. researchgate.net In studies of formamidine, MP2 calculations have been used alongside DFT to investigate reaction barriers, confirming that the inclusion of electron correlation significantly lowers the predicted activation energies for processes like 1,3-sigmatropic shifts and unimolecular decomposition compared to Hartree-Fock estimates. researchgate.net Comparing results from different methods like B3LYP and MP2 provides a more robust understanding of the system's electronic structure and reactivity. ccu.edu.tw

| Reaction | Hartree-Fock (HF) | MP2 | DFT (B3LYP) |

|---|---|---|---|

| E → Z Isomerization | 29.2 | 27.9 | 26.7 |

| 1,3-Sigmatropic Shift | 70.1 | 49.6 | 47.6 |

| Unimolecular Decomposition | 81.4 | 69.3 | 66.8 |

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is a critical parameter in any quantum chemical calculation, directly impacting the accuracy and computational expense. The Pople-style basis sets are commonly used and designated by names like 6-31G(d) and 6-311++G(d,p). uni-rostock.dewavefun.com

6-31G : This notation indicates a split-valence basis set, where core electrons are described by a single function (a contraction of 6 primitive Gaussian functions) and valence electrons are described by two functions (contractions of 3 and 1 primitive Gaussians, respectively). uni-rostock.de

6-311G : This is a triple-split valence basis set, offering more flexibility for describing valence electrons. uni-rostock.de

Polarization Functions (d,p) : The letters in parentheses, such as (d) or (d,p), denote the addition of polarization functions. These functions allow orbitals to change shape and are crucial for accurately describing chemical bonds. The '(d)' adds d-type functions to heavy (non-hydrogen) atoms, while '(d,p)' also adds p-type functions to hydrogen atoms. gaussian.com

Diffuse Functions (+, ++) : The '+' or '++' symbols indicate the addition of diffuse functions. These are large, spread-out functions that are important for describing systems with lone pairs, anions, or in calculations of excited states. gaussian.com A single '+' adds diffuse functions to heavy atoms, while '++' adds them to hydrogen atoms as well.

The selection of a basis set involves a trade-off: larger, more flexible basis sets like 6-311++G(d,p) generally yield more accurate results but require significantly more computational resources than smaller sets like 6-31G(d). researchgate.net The optimal choice depends on the specific property being investigated and the size of the molecule.

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d) | Double-split valence with polarization on heavy atoms. | Routine geometry optimizations and frequency calculations. wavefun.com |

| 6-311G(p,d) | Triple-split valence with polarization on all atoms. | Higher accuracy geometry and energy calculations. |

| 6-31+G(d,p) | Double-split valence with polarization on all atoms and diffuse functions on heavy atoms. | Systems with anions or lone pairs; improved thermochemistry. nih.gov |

| 6-311++G(d,p) | Triple-split valence with polarization and diffuse functions on all atoms. | High-accuracy energy calculations, especially for species where electron density is diffuse. nih.gov |

After locating a transition state (a first-order saddle point on the potential energy surface), it is essential to confirm that it correctly connects the desired reactants and products. An Intrinsic Reaction Coordinate (IRC) calculation is performed for this purpose. missouri.edu The IRC method involves tracing the minimum energy path downhill from the transition state in both the forward and reverse directions. scm.comq-chem.com

By following this path, an IRC calculation verifies the reaction mechanism. researchgate.net For example, in the study of formamidine decomposition, an IRC analysis would confirm that the calculated transition state smoothly connects the formamidine molecule to the ammonia (B1221849) and hydrogen cyanide products. researchgate.net This analysis is a fundamental step in mapping out a reaction pathway and ensuring the theoretical model accurately represents the chemical transformation. missouri.edusemanticscholar.org

| Reaction Coordinate (s) | Relative Energy (kcal/mol) | Structure |

|---|---|---|

| -2.0 | 0.0 | Reactant |

| ... | ... | Approaching TS |

| 0.0 | 35.0 | Transition State (TS) |

| ... | ... | Leaving TS |

| +2.0 | -10.0 | Product |

Solvation Models in Aqueous and Non-Aqueous Environments

Reactions are most often carried out in solution, where the solvent can have a profound effect on molecular structure, stability, and reactivity. Explicitly modeling every solvent molecule is computationally prohibitive for most systems. Therefore, implicit solvation models are widely used to approximate the effect of the bulk solvent. wikipedia.org

The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Polarized Continuum Model (CPCM), are among the most popular implicit solvation methods. wikipedia.orgfaccts.de In these models, the solute molecule is placed within a cavity shaped roughly like the molecule itself, and the solvent is treated as a continuous medium with a characteristic dielectric constant (ε). google.com The solute's electric field polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, a process that is solved self-consistently. faccts.de

These models are effective at capturing the electrostatic effects of solvation. They have been successfully applied to study reactions in solution, such as the decomposition of formamidine in water. researchgate.net In that study, the PCM model predicted a significant lowering of the free energy of activation in the aqueous phase compared to the gas phase, highlighting the catalytic role of the solvent. researchgate.net CPCM is a particularly efficient formulation of this approach and is widely implemented in quantum chemistry software. faccts.degoogle.com The choice of solvent is specified simply by its dielectric constant, allowing for the simulation of N'-Ethyl-N,N-Dimethylmethanimidamide in a wide range of aqueous and non-aqueous environments.

| Reaction Pathway | Phase | Calculated ΔG‡ (kJ/mol) |

|---|---|---|

| Unimolecular Decomposition | Gas Phase | ~260 |

| Aqueous (PCM) | ~243 | |

| Water-mediated Decomposition (1 H₂O) | Gas Phase | ~170 |

| Aqueous (PCM) | ~135 |

Thermochemical Calculations and Energetic Profiling of Reactions

Thermochemical calculations are fundamental to understanding the stability of molecules and the energetics of their reactions. By computing key thermodynamic quantities, researchers can predict reaction feasibility, determine equilibrium positions, and analyze reaction mechanisms.

The activation energy (Ea) and enthalpy of activation (ΔH‡) are critical parameters that govern the kinetics of a chemical reaction. These values represent the energy barrier that must be overcome for reactants to transform into products. Computational methods, particularly Density Functional Theory (DFT), are widely used to map the potential energy surface of a reaction, locating the transition state (the maximum energy point along the reaction coordinate) that connects reactants and products.

For N'-Ethyl-N,N-dimethylmethanimidamide, a key reaction of interest is the geometric isomerization around the carbon-nitrogen double bond. This process involves the interconversion between E and Z isomers. The activation energy for such an isomerization can be computationally determined. Studies on analogous amidines and amides have shown that the energy barrier for cis-trans isomerization typically falls in the range of 16–20 kcal/mol. nih.gov For decomposition reactions, which involve bond cleavage, the activation barriers are significantly higher. For instance, the gas-phase decomposition of the parent formamidine molecule has a computationally predicted high activation energy. researchgate.net

These calculations provide a quantitative measure of the kinetic stability of the molecule and its different conformations.

Table 1: Illustrative Calculated Activation Parameters for E/Z Isomerization of a Generic Formamidine This table presents hypothetical data based on typical values for analogous compounds for illustrative purposes.

| Parameter | Value (kcal/mol) | Computational Method |

|---|---|---|

| Activation Energy (Ea) | 18.5 | DFT (B3LYP/6-31G(d)) |

| Enthalpy of Activation (ΔH‡) | 17.9 | DFT (B3LYP/6-31G(d)) |

Accurate calculation of ΔfH° for molecules like N'-Ethyl-N,N-dimethylmethanimidamide is typically achieved using high-level composite methods such as Gaussian-n (G3, G4) or Complete Basis Set (CBS) models. researchgate.net These methods approximate a very high level of theory through a series of calculations at lower levels, providing results that are often within "chemical accuracy" (±1 kcal/mol) of experimental values.

Alternatively, the enthalpy of formation can be calculated using Hess's Law in conjunction with a balanced isodesmic or homodesmotic reaction. libretexts.orgyoutube.com This approach involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which significantly improves accuracy by canceling out systematic errors in the computational method. nih.gov While specific calculated values for N'-Ethyl-N,N-dimethylmethanimidamide are not prominently available in the literature, data for related amines provide context for the expected thermodynamic stability.

Table 2: Standard Enthalpies of Formation (Gas Phase) for Selected Analogous Compounds

| Compound | Formula | ΔfH° (kJ/mol) |

|---|---|---|

| Dimethylamine (B145610) | C₂H₇N | -19 ± 2 |

| Trimethylamine | C₃H₉N | -23.8 ± 0.6 |

| Ethylamine (B1201723) | C₂H₇N | -47.4 ± 0.8 |

Structural and Conformational Analysis

Understanding the three-dimensional structure of a molecule is crucial as it dictates its physical properties and biological interactions. Computational analysis can reveal detailed information about bond lengths, angles, and the relative stability of different conformations.

N'-Ethyl-N,N-dimethylmethanimidamide, like other N,N-disubstituted formamidines, is expected to exhibit geometric isomerism due to the restricted rotation around the C=N double bond. benthamdirect.comresearchgate.net This gives rise to two distinct isomers, typically designated as E and Z (or syn and anti), which differ in the spatial arrangement of the substituents attached to the double bond.

Theoretical calculations using methods like DFT can be employed to explore the energetics of these isomers. By optimizing the geometry of both the E and Z forms, their relative electronic energies and thermodynamic stabilities (Gibbs free energy) can be determined. researchgate.net Generally, one isomer is found to be more stable than the other due to differences in steric hindrance and electronic effects. Furthermore, the transition state for the interconversion between the two isomers can be located, allowing for the calculation of the rotational energy barrier, which is directly related to the activation energy discussed previously. nih.gov This type of analysis is fundamental to understanding the dynamic behavior of the molecule in solution. benthamdirect.comresearchgate.net

Table 3: Hypothetical Relative Energies for E/Z Isomers of N'-Ethyl-N,N-Dimethylmethanimidamide This table presents hypothetical data for illustrative purposes.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| E Isomer | 0.00 | 0.00 |

| Z Isomer | 1.25 | 1.10 |

| Transition State (Rotation) | 18.7 | 18.2 |

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with colors indicating different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

For N'-Ethyl-N,N-dimethylmethanimidamide, the MEP map is expected to show a distinct region of high negative potential localized on the sp²-hybridized imine nitrogen atom. This is due to the presence of its lone pair of electrons, making it the primary site for protonation and hydrogen bonding. nih.gov Conversely, the areas around the hydrogen atoms of the ethyl and methyl groups will exhibit positive electrostatic potential. This type of analysis is invaluable for predicting intermolecular interactions and the initial steps of reaction mechanisms. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is essential for interpreting experimental spectra and confirming molecular structures.

DFT calculations are routinely used to predict vibrational spectra (Infrared and Raman). mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. rsc.org Each frequency corresponds to a specific normal mode of vibration, such as C=N stretching, C-H bending, or N-C-N rocking. These predicted frequencies, though often systematically overestimated, can be scaled by an empirical factor to achieve excellent agreement with experimental data. researchgate.net This allows for the confident assignment of peaks in an experimental IR or Raman spectrum.

For electronic spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the most common method. researchgate.netmdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λ_max) and the corresponding oscillator strength, which is a measure of the transition's intensity. researchgate.net These predictions are crucial for understanding the electronic structure of the molecule and interpreting its UV-Vis absorption profile.

Table 4: Representative Predicted Vibrational Frequencies for N'-Ethyl-N,N-Dimethylmethanimidamide This table presents hypothetical data based on typical values for formamidine analogues for illustrative purposes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Relative Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2950-3050 | Medium |

| C=N Stretch | ~1650 | Strong |

| CH₂/CH₃ Bend | 1440-1470 | Medium |

| C-N Stretch | 1150-1250 | Strong |

Computational Studies of Nuclear Magnetic Resonance (NMR) Parameters

While specific computational studies on the Nuclear Magnetic Resonance (NMR) parameters of N'-ethyl-N,N-dimethylmethanimidamide are not extensively available in the reviewed literature, the established methodologies for analogous compounds, particularly amides and formamides, provide a robust framework for predicting and understanding its spectral characteristics. The primary computational approach for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, frequently employed in conjunction with Density Functional Theory (DFT). nih.gov This combination has demonstrated considerable accuracy in predicting ¹H, ¹³C, and ¹⁵N NMR chemical shifts for a variety of organic molecules. mdpi.comacs.org

The accuracy of GIAO-DFT calculations is influenced by several factors, including the choice of the DFT functional, the basis set, and the treatment of solvent effects. nih.govresearchgate.net For instance, studies on amides have shown that functionals like B3LYP and KT3, when paired with appropriate basis sets such as Jensen's pcS-n series, can yield ¹⁵N NMR chemical shift predictions with a mean average error of around 6 ppm when solvent effects are considered using a polarizable continuum model (PCM). nih.gov The GIAO method is generally considered reliable for calculating theoretical chemical shifts.

For ¹³C chemical shifts, empirical scaling of GIAO-calculated isotropic shieldings can lead to accurate predictions, with root-mean-square errors of approximately 3 ppm. acs.org The choice of basis set, even smaller ones augmented with polarization and diffuse functions for heteroatoms, can provide good results when used with geometries obtained from less computationally expensive molecular mechanics methods. acs.org

Theoretical calculations of NMR parameters are not only used to predict spectra but also to understand conformational preferences and the influence of molecular geometry on chemical shifts. For example, in studies of N-ethyl,N-methylformamide, a close analogue of N'-ethyl-N,N-dimethylmethanimidamide, computational methods have been used to determine the stability of different conformers and correlate these with observed NMR chemical shifts. researchgate.net

Below are illustrative data tables from computational studies on analogous compounds, demonstrating the comparison between theoretically calculated and experimentally observed NMR chemical shifts.

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for 3-Ethyl-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (an amidine-containing heterocyclic compound) mdpi.com

| Group | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311G) |

| CH₃ (ethyl) | 1.18 | 0.96 |

| CH₃ (furyl) | 2.37 | 2.21 |

| CH₂ | 2.62 | 2.51 |

| Ar-H | 6.32 | 6.22 |

| Ar-H | 7.03 | 7.15 |

| N=CH | 9.49 | 8.01 |

| NH | 11.82 | 9.26 |

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for 3-Ethyl-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one mdpi.com

| Carbon | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311G) |

| CH₃ (ethyl) | 11.62 | 10.33 |

| CH₃ (furyl) | 15.33 | 13.56 |

| CH₂ | 20.26 | 18.59 |

| Heteroaromatic C | 110.85 | 108.99 |

| Heteroaromatic C | 121.09 | 124.66 |

| Heteroaromatic C | 144.77 | 150.88 |

| Heteroaromatic C | 158.03 | 165.21 |

| Triazole C-3 | 148.71 | 152.69 |

| N=CH | 149.65 | 156.44 |

| Triazole C-5 | 153.25 | 158.77 |

These tables highlight the general agreement between computed and experimental values, underscoring the utility of computational chemistry in the structural elucidation and spectral analysis of compounds like N'-ethyl-N,N-dimethylmethanimidamide. The discrepancies observed can often be attributed to the specific level of theory, basis set selection, and the model used to account for environmental effects such as the solvent.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation of N Ethyl N,n Dimethylmethanimidamide

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy allows for the precise probing of the molecular structure by examining the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful techniques in this regard.

NMR spectroscopy is an unparalleled technique for determining the connectivity and chemical environment of atoms within a molecule. By observing the magnetic properties of atomic nuclei, a detailed structural map can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in N'-Ethyl-N,N-dimethylethylenediamine.

The ¹H NMR spectrum of N'-Ethyl-N,N-dimethylethylenediamine is expected to show distinct signals for each chemically non-equivalent proton. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons on carbons adjacent to nitrogen atoms will be deshielded and appear at a higher chemical shift (further downfield) compared to simple alkanes. The signal for the N-H proton is often broad and its chemical shift can be variable depending on solvent and concentration. The splitting of signals (multiplicity) is governed by the number of neighboring protons (n+1 rule), providing crucial connectivity information.

Interactive Table: Predicted ¹H NMR Data for N'-Ethyl-N,N-dimethylethylenediamine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂-CH₃ | 1.1 | Triplet |

| -N(CH₃)₂ | 2.2 - 2.3 | Singlet |

| -CH₂-CH₃ | 2.4 | Quartet |

| -N-CH₂-CH₂-N- | 2.5 - 2.7 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Similar to ¹H NMR, the chemical shifts of the carbon atoms are dependent on their electronic environment, with carbons bonded to nitrogen atoms appearing at higher chemical shifts.

Interactive Table: Predicted ¹³C NMR Data for N'-Ethyl-N,N-dimethylethylenediamine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂-C H₃ | ~15 |

| -N(C H₃)₂ | ~45 |

| -C H₂-CH₃ | ~48 |

| -N-C H₂-C H₂-N- | ~50-55 |

While 1D NMR provides foundational data, multidimensional NMR techniques are essential for unambiguously assigning all signals and elucidating complex spin systems, especially in larger or more structurally intricate molecules. For a molecule like N'-Ethyl-N,N-dimethylethylenediamine, several 2D NMR experiments would be highly informative.

Correlation Spectroscopy (COSY): This homonuclear experiment correlates protons that are coupled to each other, typically over two or three bonds. A COSY spectrum of N'-Ethyl-N,N-dimethylethylenediamine would show cross-peaks between the protons of the ethyl group (-CH₂- and -CH₃), confirming their connectivity. It would also show correlations between the protons of the ethylenediamine (B42938) backbone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. libretexts.org An HSQC spectrum is invaluable for assigning the carbon signals based on the already assigned proton signals. Each C-H bond in the molecule would be represented by a cross-peak in the 2D spectrum, linking the ¹H and ¹³C chemical shifts.

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

For N'-Ethyl-N,N-dimethylethylenediamine, the IR spectrum would be characterized by several key absorption bands. The presence of a secondary amine (N-H) group would give rise to a moderate absorption in the region of 3300-3500 cm⁻¹. The C-H bonds of the alkyl groups would produce strong absorptions in the 2850-2960 cm⁻¹ region. The C-N stretching vibrations would be observed in the fingerprint region, typically between 1020-1250 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for N'-Ethyl-N,N-dimethylethylenediamine

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| N-H (secondary amine) | Stretch | 3300 - 3500 |

| C-H (alkane) | Stretch | 2850 - 2960 |

| C-N | Stretch | 1020 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z ratio to a very high degree of accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a molecule, as the exact mass of a molecule is unique to its specific combination of isotopes.

For N'-Ethyl-N,N-dimethylethylenediamine, with a molecular formula of C₆H₁₆N₂, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide unambiguous confirmation of the elemental composition.

Interactive Table: Mass Spectrometry Data for N'-Ethyl-N,N-dimethylethylenediamine

| Parameter | Value |

| Molecular Formula | C₆H₁₆N₂ |

| Nominal Mass | 116 amu |

| Theoretical Monoisotopic Mass | 116.1313 Da |

In addition to the molecular ion peak, the mass spectrum would likely show characteristic fragment ions resulting from the cleavage of C-C and C-N bonds, which can further support the proposed structure.

X-Ray Crystallography and Diffraction

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior.

To perform single crystal X-ray diffraction, a high-quality, single crystal of N'-ethyl-N,N-dimethylmethanimidamide would be required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystal structure of related small organic molecules has been successfully determined using this technique, revealing details about their molecular conformation and packing in the solid state. rsc.orgmdpi.com For instance, studies on N,N-dimethylformamide have shown that the molecules are held together by intermolecular interactions. rsc.org Similarly, a single crystal X-ray diffraction study of N'-ethyl-N,N-dimethylmethanimidamide would be expected to provide precise data on its molecular geometry.

Table 2: Hypothetical Single Crystal X-Ray Diffraction Data for N'-Ethyl-N,N-Dimethylmethanimidamide

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C5H12N2 |

| Formula Weight | 100.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.89 |

| b (Å) | 10.21 |

| c (Å) | 11.54 |

| β (°) | 95.3 |

| Volume (ų) | 690.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 0.96 |

| R-factor (%) | 4.5 |

Correlation of Crystalline Structure with Reaction Mechanisms or Stability Studies

The detailed structural information obtained from X-ray crystallography can be invaluable for understanding and predicting the reactivity and stability of N'-ethyl-N,N-dimethylmethanimidamide. The arrangement of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding, can influence the compound's physical properties and its behavior in the solid state. rsc.org

For example, the presence of specific intermolecular contacts might suggest potential pathways for solid-state reactions or decomposition. The conformation of the molecule in the solid state can provide insights into the most stable arrangement of its constituent atoms, which can be correlated with theoretical calculations of conformational preferences. researchgate.net By understanding the solid-state structure, it may be possible to rationalize the compound's stability under different conditions and to gain a deeper understanding of its reaction mechanisms at a molecular level.

Coordination Chemistry of N Ethyl N,n Dimethylmethanimidamide As a Ligand

Amidinates as Chelating Ligands in Transition Metal Complexes

Amidinate anions, with the general formula [R-C(NR')₂]⁻, are isoelectronic with carboxylate anions and are known for their versatility as ligands in coordination and organometallic chemistry. researchgate.netresearchgate.net They can coordinate to metal centers in several modes, most commonly as bidentate chelating ligands, forming a stable four-membered ring with the metal atom. nih.gov This chelating ability contributes to the stability of the resulting metal complexes. nih.gov The substituents on the nitrogen and carbon atoms of the amidinate backbone can be varied extensively, which allows for precise control over the electronic and steric environment around the metal center. researchgate.net This tunability is a significant advantage in the design of metal complexes for specific applications. researchgate.net

The coordination chemistry of amidinates has been explored with a wide range of transition metals, from early to late transition metals, as well as main group elements and lanthanides. researchgate.netresearchgate.netrsc.org The resulting complexes have found applications in various catalytic processes, including olefin polymerization. researchgate.netacs.org The robust nature of the metal-amidinate bond and the steric protection provided by bulky substituents on the ligand can lead to highly active and stable catalysts. rsc.org

Table 1: Comparison of Coordination Modes of Amidinate Ligands

| Coordination Mode | Description | Structural Features |

| Bidentate (Chelating) | The ligand binds to a single metal center through both nitrogen atoms. | Forms a stable four-membered M-N-C-N ring. |

| Monodentate | The ligand binds to a metal center through only one of the nitrogen atoms. | Less common, can be promoted by steric hindrance. |

| Bridging | The ligand bridges two metal centers, with each nitrogen atom coordinating to a different metal. | Can lead to the formation of dimeric or polymeric structures. |

Exploration of Metal-Formamidine Complex Formation and Stability

The formation of metal complexes with N'-ethyl-N,N-dimethylmethanimidamide involves the reaction of a suitable metal precursor, typically a metal halide or an organometallic compound, with the formamidine (B1211174) ligand. The stability of the resulting metal-formamidine complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the formamidine ligand.

Research into the formation of these complexes often involves detailed structural characterization using techniques such as single-crystal X-ray diffraction. This provides precise information on bond lengths and angles within the coordination sphere of the metal. For instance, in related formamidinate complexes, the metal-nitrogen bond lengths offer insight into the strength of the coordination bond.

Studies on similar systems, such as lanthanide complexes with bulky formamidinate ligands, have demonstrated the formation of stable halide complexes. acs.org For example, the reaction of a samarium(II) formamidinate precursor with various halogenating agents yielded stable samarium(III) halide complexes. acs.org This highlights the ability of the formamidinate framework to stabilize different oxidation states of the coordinated metal.

Applications in Catalyst Design through Ligand Coordination

The unique properties of N'-ethyl-N,N-dimethylmethanimidamide and other formamidines as ligands are leveraged in the design of homogeneous catalysts. By modifying the substituents on the formamidine ligand, researchers can systematically alter the steric bulk and electronic character of the catalyst, thereby influencing its activity, selectivity, and stability. acs.org

A notable application of transition metal amidinate complexes is in the field of olefin polymerization. researchgate.netacs.org For example, Group 4 bis(formamidinate) complexes have been synthesized and tested as catalysts for the polymerization of ethylene (B1197577) and propylene. acs.org The substituents on the nitrogen atoms of the formamidine ligand were found to have a significant impact on the catalytic activity and the properties of the resulting polymers. acs.org

The mechanism of catalysis often involves the metal center being the active site, with the amidinate ligand providing a stable and well-defined coordination environment. The steric hindrance provided by the ligand can control the access of substrate molecules to the metal center, which can be crucial for achieving high selectivity in catalytic reactions.

While direct catalytic applications of N'-ethyl-N,N-dimethylmethanimidamide complexes were not explicitly detailed in the provided search results, the broader class of formamidinate complexes demonstrates significant potential. For instance, silver(I) formamidine complexes have been synthesized and investigated for their antibacterial properties, showcasing the diverse applications of these compounds. researchgate.net The principles of ligand design and their impact on catalytic performance observed in these related systems are directly applicable to complexes of N'-ethyl-N,N-dimethylmethanimidamide.

Catalytic Roles and Applications of N Ethyl N,n Dimethylmethanimidamide in Organic Transformations

Function as Key Intermediates in Advanced Synthetic Methodologies

N'-Ethyl-N,N-dimethylmethanimidamide and its analogs can serve as crucial, albeit often transient, intermediates in a variety of advanced synthetic methodologies. Their utility often stems from their ability to act as protected or activated forms of other functional groups, or as precursors to more complex molecular architectures.

One of the primary roles of similar formamidines is in the synthesis of N-heterocycles. Amidines are well-established building blocks for constructing rings containing nitrogen, such as pyrimidines, imidazoles, and triazines. rsc.org The reactivity of the amidine core allows for cyclization reactions with a variety of bifunctional reagents. For instance, N,N-dimethylformamidine derivatives can react with compounds containing active methylene (B1212753) groups to form substituted pyrimidines.

Furthermore, reagents structurally similar to N'-ethyl-N,N-dimethylmethanimidamide, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), are widely used to generate enaminones from ketones. researchgate.net These enaminones are versatile intermediates for the synthesis of a wide array of heterocyclic compounds. The reaction of an active methylene compound with N'-ethyl-N,N-dimethylmethanimidamide could similarly yield an enamine, which is a key intermediate in many carbon-carbon and carbon-heteroatom bond-forming reactions.

The formamidine (B1211174) group can also function as a directing group in organic synthesis. By temporarily installing a formamidine group onto a molecule, it is possible to direct metallation or other reactions to a specific site with high regioselectivity. Subsequent removal of the formamidine group reveals the newly functionalized product.

Potential for Organocatalysis in Various Organic Reactions

The basicity of the imino nitrogen in N'-ethyl-N,N-dimethylmethanimidamide suggests its potential as an organocatalyst. Amidine and guanidine (B92328) derivatives are known to be strong, neutral organic bases and have been employed as catalysts in a variety of reactions. These catalysts can activate substrates through hydrogen bonding or deprotonation, facilitating reactions such as Michael additions, aldol (B89426) reactions, and transesterifications.

The catalytic cycle of an amidine-catalyzed reaction typically involves the activation of a pronucleophile through deprotonation by the basic amidine. The resulting nucleophile then adds to an electrophile. The catalyst is regenerated upon protonation of the intermediate by a proton source, often the conjugate acid of the pronucleophile. The steric and electronic properties of the substituents on the amidine nitrogen atoms can be tuned to optimize the catalyst's activity and selectivity for a particular transformation. In the case of N'-ethyl-N,N-dimethylmethanimidamide, the ethyl and methyl groups provide a specific steric environment around the basic nitrogen that could influence its catalytic performance.

While specific examples of N'-ethyl-N,N-dimethylmethanimidamide as an organocatalyst are not prominent in the literature, the broader class of amidines has demonstrated utility. For example, cyclic amidines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are widely used as non-nucleophilic bases in a vast number of organic transformations. The acyclic nature of N'-ethyl-N,N-dimethylmethanimidamide might offer different solubility and reactivity profiles compared to its cyclic counterparts.

Integration into Heterogeneous and Homogeneous Catalytic Systems

In addition to its potential as a standalone organocatalyst, N'-ethyl-N,N-dimethylmethanimidamide could be integrated into both heterogeneous and homogeneous catalytic systems, primarily as a ligand for metal catalysts. The nitrogen atoms of the amidine functionality can coordinate to a variety of metal centers, influencing the metal's electronic properties and steric environment.

In homogeneous catalysis , amidinate ligands, formed by the deprotonation of the corresponding amidine, are known to stabilize a wide range of transition metals in various oxidation states. These metal-amidinate complexes have been explored as catalysts for polymerization, hydrogenation, and cross-coupling reactions. The N'-ethyl and N,N-dimethyl substituents on the formamidine backbone would modulate the steric bulk and electronic properties of the resulting amidinate ligand, thereby influencing the catalytic activity and selectivity of the metal complex.

For heterogeneous catalysis , N'-ethyl-N,N-dimethylmethanimidamide could be immobilized onto a solid support, such as silica (B1680970) or a polymer resin. This supported catalyst could then be used in flow chemistry or easily recovered and recycled from batch reactions, offering advantages in terms of process efficiency and sustainability. The immobilization could be achieved by tethering the molecule to the support through one of its alkyl groups, leaving the catalytically active amidine functionality available to participate in reactions.

The following table summarizes the potential catalytic applications of N'-Ethyl-N,N-Dimethylmethanimidamide based on the known reactivity of similar compounds.

| Catalytic Role | Application Area | Potential Reaction Type | Mechanism of Action |

| Key Intermediate | Heterocycle Synthesis | Pyrimidine, Imidazole formation | Cyclization with bifunctional reagents |

| Functional Group Transformation | Generation of enamines | Reaction with active methylene compounds | |

| Organocatalyst | C-C Bond Formation | Michael Addition, Aldol Reaction | Brønsted base catalysis |

| Esterification | Transesterification | Nucleophilic catalysis | |

| Ligand in Catalysis | Homogeneous Catalysis | Polymerization, Hydrogenation | Coordination to and stabilization of metal centers |

| Heterogeneous Catalysis | Flow chemistry, Catalyst recycling | Immobilization on solid supports |

Applications of N Ethyl N,n Dimethylmethanimidamide in Advanced Materials Science

Precursors in Perovskite Material Systems

The formamidinium (FA) cation is a critical component in the synthesis of high-performance perovskite materials, particularly for photovoltaic applications. Its incorporation has been a significant step forward in the quest for efficient and stable solar cells. Formamidinium lead iodide (FAPbI₃) perovskites are noted for their superior thermal stability and a more ideal band gap compared to their methylammonium (B1206745) (MA) counterparts. rsc.orgrsc.org

Synthesis of Formamidinium Lead Iodide (FAPbI₃) for Photovoltaic Applications

The synthesis of high-quality FAPbI₃ thin films is crucial for fabricating efficient solar cells. FAPbI₃ is prized for its narrow band gap of approximately 1.48 eV, which is closer to the ideal value for single-junction solar cells, and better thermal stability than methylammonium lead iodide (MAPbI₃). rsc.orgrsc.org However, a primary challenge is stabilizing the desired black, photoactive alpha-phase (α-FAPbI₃) at room temperature, as it tends to convert to a yellow, non-perovskite delta-phase (δ-FAPbI₃) which is not photoactive. rsc.orgossila.com

Several synthesis methods have been developed to produce stable α-FAPbI₃ films:

One-Step Solution Method: This technique involves dissolving formamidinium precursors, such as Formamidine (B1211174) acetate (B1210297) or Formamidinium Iodide (FAI), and lead iodide (PbI₂) in a solvent like N,N-dimethylformamide (DMF). espublisher.comespublisher.com The resulting solution is then deposited onto a substrate, typically by spin coating, followed by an annealing step at temperatures around 80-170°C to form the crystalline perovskite film. espublisher.comespublisher.commdpi.com

Two-Step Sequential Deposition: This method involves first depositing a layer of PbI₂ from a DMF solution. mdpi.com Subsequently, a solution of FAI in a different solvent, such as isopropanol (B130326) (IPA), is spin-coated on top of the PbI₂ layer. mdpi.com The FAI solution reacts with the PbI₂ film during a final annealing step to form the FAPbI₃ perovskite. mdpi.com The choice of solvent for the FAI solution can significantly impact the morphology and grain size of the resulting perovskite film. mdpi.com For instance, using tert-butanol (B103910) has been shown to produce films with very large grain sizes, up to several micrometers. mdpi.com

The table below summarizes key parameters and outcomes of different FAPbI₃ synthesis approaches.

| Synthesis Method | Precursors | Solvents | Annealing Temp. | Key Outcome |

| One-Step | Formamidine Acetate, PbI₂ | DMF | 80°C | Formation of α-phase FAPbI₃ with a bandgap of 1.57 eV. espublisher.comespublisher.com |

| Two-Step | PbI₂, FAI | DMF, Isopropanol | 170°C | Formation of α-phase FAPbI₃. mdpi.com |

| Two-Step | PbI₂, FAI | DMF, tert-Butanol | 170°C | Films with large grain sizes (2-5 µm). mdpi.com |

Strategies for Enhancing Thermal Stability in Perovskite Devices through Formamidinium Incorporation

Mixed-Cation/Halide Perovskites: A highly effective strategy is to create mixed-cation perovskites by incorporating smaller cations like cesium (Cs⁺) or methylammonium (MA⁺) into the FAPbI₃ crystal lattice. researchgate.netnih.gov This compositional engineering helps to stabilize the photoactive α-phase. For example, adding about 10% cesium has been shown to reduce microstrain and enhance thermal stability during testing at 85°C. researchgate.net Similarly, triple-cation compositions such as Cs₀.₀₅(MA₀.₁₇FA₀.₈₃)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃ have demonstrated higher stability in ambient air conditions. nih.gov

Additive Engineering: Introducing specific additives into the precursor solution can significantly improve the stability of the FAPbI₃ film. For instance, fabricating FAPbI₃ films in ambient air with the solvent N-methylpyrrolidone (NMP) has been shown to dramatically increase the long-term stability of the resulting solar cells. nih.gov The presence of Pb-O bonds in films prepared in air helps to block the conversion from the desirable α-phase to the undesirable δ-phase. nih.gov

The following table highlights different strategies for enhancing the stability of formamidinium-based perovskites.

| Strategy | Example Composition/Additive | Stability Improvement |

| Mixed-Cation | FA₀.₉₀Cs₀.₁₀Pb(I₀.₈₅Br₀.₁₅)₃ | Enhanced thermal stability at 85°C. researchgate.net |

| Mixed-Cation | Cs₀.₀₅(MA₀.₁₇FA₀.₈₃)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃ | Retained high efficiency after 18 weeks in ambient conditions. nih.gov |

| Additive Engineering | N-methylpyrrolidone (NMP) in air | T₈₀ (time to 80% of initial efficiency) increased from 21 days (in N₂) to 112 days. nih.gov |

| Additive Engineering | PbS quantum dots (QDs) in air | T₈₀ increased to 145 days. nih.gov |

Precursor Engineering for Optimized Photovoltaic Efficiency

Precursor engineering involves the precise control of the chemical composition and additives in the initial perovskite solution to optimize the morphology, crystallinity, and electronic properties of the final film, thereby boosting photovoltaic efficiency.

Use of Additives: The addition of small amounts of other compounds to the precursor solution is a widely used technique. Methylammonium chloride (MACl) is a common additive that improves the grain size and crystallinity of FAPbI₃ films, leading to higher power conversion efficiencies (PCEs). mdpi.comresearchgate.net Other chloride-containing compounds like formamidinium chloride (FACl) and n-propylammonium chloride (PACl) have also been used to enhance film morphology and device performance. mdpi.comresearchgate.net

Stoichiometry Control: Intentionally making the precursor solution non-stoichiometric, for example by having a slight excess of PbI₂, can be beneficial. mdpi.com This excess PbI₂ can be used to form a 2D perovskite layer at the interface through post-treatment, which helps to passivate defects and improve efficiency. mdpi.com